molecular formula C17H23N5O4 B1677454 Orbofiban CAS No. 163250-90-6

Orbofiban

货号 B1677454
CAS 编号: 163250-90-6
分子量: 361.4 g/mol
InChI 键: VJDOPFARMOLELX-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Orbofiban is an orally active platelet GPIIb/IIIa antagonist that inhibits platelet aggregation . It is indicated for chronic administration in patients at increased risk of arterial thrombotic events and secondary prevention after Acute Coronary Syndrome (ACS) .


Molecular Structure Analysis

This compound has a molecular weight of 361.40 and its formula is C17H23N5O4 . The SMILES representation of this compound is O=C1N(C(C=C2)=CC=C2C(N)=N)CC[C@@H]1NC(NCCC(OCC)=O)=O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.40 and its formula is C17H23N5O4 . The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.

科学研究应用

血小板激活和急性冠状动脉综合征

奥布非班(Orbofiban)是一种口服GPIIb/IIIa拮抗剂,已被研究其在血小板激活中的作用,特别是在急性冠状动脉综合征(ACS)患者中。Cox等人(2000年)发现奥布非班在低剂量下诱导GPIIb/IIIa的构象变化,可能增强血小板聚集。这种悖论效应可能有助于解释在接受奥布非班治疗的ACS患者中观察到的疗效缺乏 (Cox et al., 2000)

对中性粒细胞激活的影响

Serrano等人(2003年)探讨了奥布非班对中性粒细胞激活的影响。他们的研究表明,奥布非班不会减少中性粒细胞的激活,这可能在OPUS-TIMI 16试验中观察到的复发性血栓事件中起作用 (Serrano et al., 2003)

药效学和神经网络模型

Mager等人(2005年)开发了一个神经网络模型,以了解奥布非班的药效学特性,该模型基于稀疏的二期数据,将奥布非班对外体血小板聚集的抑制与给药剂量和患者特征相关联 (Mager et al., 2005)

急性冠状动脉综合征中的血小板反应性

Holmes等人(2000年)的一项研究揭示了在急性冠状动脉综合征患者中给予奥布非班后血小板反应性增加。这种反应性增加暗示了奥布非班在临床试验中疗效缺乏的机制 (Holmes et al., 2000)

遗传变异的影响

O'Connor等人(2001年)研究了遗传变异对奥布非班反应的影响。他们调查了糖蛋白IIIa(GPIIIa)的Pl(A)多态性在决定不稳定冠状动脉综合征患者对奥布非班反应中的作用 (O’Connor等人,2001年)

动物模型中的抗血小板和抗血栓效应

Ogawa等人(2000年)在豚鼠中评估了奥布非班的抗血小板和抗血栓效应。该研究表明奥布非班作为血小板聚集抑制剂的效力与其活性形式的血浆浓度良好相关。研究结果暗示了奥布非班在抑制血栓形成方面的潜在应用 (Ogawa et al., 2000)

糖蛋白IIb/IIIa抑制和药效学

Nicholson等人(2001年)讨论了奥布非班在通过阻断纤维蛋白原与糖蛋白IIb/IIIa受体的结合来抑制血小板聚集的作用。尽管具有药效学效应,临床试验并未显示出显著的益处,这引发了对其临床疗效的质疑 (Nicholson et al., 2001)

急性冠状动脉综合征中不良结局的预测因素

Cotter等人(2003年)探讨了先前外周动脉疾病和脑血管疾病对接受奥布非班治疗的急性冠状动脉综合征患者的影响。该研究强调了在这类患者的管理和预后中考虑这些合并症的重要性 (Cotter et al., 2003)

口服糖蛋白IIb/IIIa拮抗剂和血小板减少症

Scirica等人(2006年)调查了接受奥布非班治疗的患者中血小板减少的病因和影响,指出其使用与出血、死亡和心肌梗死风险增加之间存在关联 (Scirica et al., 2006)

从临床试验中学习

Cannon (2000) 提供了关于奥布非班临床试验的见解,暗示其可能具有促凝聚作用,这可能是由于药物从GPIIb/IIIa受体解离,留下一个能够结合纤维蛋白原并形成血小板聚集的活化受体 (Cannon, 2000)

作用机制

Orbofiban works by interfering with platelet cross-linking and platelet-derived thrombus formation through competition with fibrinogen and von Willebrand factor . It prevents platelet aggregation, distal thromboembolism, and thrombus formation, while preserving the initial platelet binding to damaged vascular areas .

安全和危害

While specific safety and hazard data for Orbofiban is not available in the search results, it’s known that GP IIb/IIIa inhibitors, including this compound, have been linked to a high risk of side effects by producing prothrombotic and pro-inflammatory events .

未来方向

The therapeutic risk/benefit balance of currently available GP IIb/IIa receptor antagonists, including Orbofiban, is not yet well elucidated in patients with ACS who are not clinically evaluated regularly for early cardiovascular revascularization . Future directions could be based on structure-function analysis of exogenous disintegrins, which might aid in finding platelet antagonists that maintain haemostasis and have fewer adverse side effects .

属性

IUPAC Name

ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDOPFARMOLELX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20167543
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163250-90-6
Record name Orbofiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163250-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orbofiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orbofiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20167543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORBOFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Orbofiban
Reactant of Route 2
Orbofiban
Reactant of Route 3
Orbofiban
Reactant of Route 4
Orbofiban
Reactant of Route 5
Orbofiban
Reactant of Route 6
Reactant of Route 6
Orbofiban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。